Laudanosoline

描述

Historical Context of Discovery and Early Research

The journey of Laudanosoline is intrinsically linked to the broader history of alkaloid research, which began in earnest with the purification of morphine from opium poppy latex in 1806. oup.com This event marked the first isolation of an alkaloid and ignited widespread scientific interest in plant-derived compounds. oup.com While the exact date of this compound's initial isolation is not prominently documented in the provided search results, its significance emerged from studies on the biogenesis of other well-known alkaloids. Early investigations into the biosynthesis of morphine and aporphine (B1220529) alkaloids postulated the existence of precursor molecules. gla.ac.uk Research dating back to the mid-20th century, such as the work by Jain in 1958, explored the synthesis and potential oxidative coupling reactions of this compound derivatives, highlighting its role as a key intermediate. gla.ac.ukrsc.org These early studies were crucial in laying the groundwork for understanding the complex biochemical pathways in plants. vulcanchem.com The development of synthetic methods for this compound and its derivatives was also a focus of early research, aimed at understanding its chemical behavior and its relationship to other alkaloids. gla.ac.ukvulcanchem.com

Significance within the Benzylisoquinoline Alkaloid (BIA) Family

This compound is a member of the extensive benzylisoquinoline alkaloid (BIA) family, a structurally diverse group of over 2,500 known compounds. oup.comwikipedia.orgfrontiersin.org BIAs are renowned for their potent pharmacological properties, which have been utilized for centuries. oup.comnih.govoup.com This family includes well-known analgesics like morphine and codeine, antimicrobials such as berberine (B55584) and sanguinarine, and the anticancer drug noscapine (B1679977). oup.comnih.govoup.com

This compound's importance lies in its central role as a biosynthetic precursor to many of these complex alkaloids. vulcanchem.comimperial.ac.ukannualreviews.orgimperial.ac.uk The biosynthesis of BIAs begins with the amino acid tyrosine, which is converted through several steps to form the core benzylisoquinoline structure. wikipedia.org this compound, or more specifically its precursor (S)-northis compound, is a key intermediate in this pathway. imperial.ac.ukresearchgate.netuni-muenchen.de From this compound, a series of enzymatic reactions, including methylations and oxidative coupling, lead to the vast array of BIA structures. gla.ac.ukvulcanchem.comnih.gov For instance, the methylation of this compound is a critical step in the formation of other alkaloids. nih.gov

The structural backbone of this compound, a 1,2,3,4-tetrahydroisoquinoline (B50084) core with four hydroxyl groups, makes it highly reactive and a suitable substrate for various enzymatic transformations. vulcanchem.com This reactivity is fundamental to its role in the biosynthesis of morphinan (B1239233) alkaloids through oxidative phenol (B47542) coupling. vulcanchem.com

Overview of Research Paradigms and Disciplines Intersecting with this compound Studies

The study of this compound is not confined to a single scientific field but is a subject of interest across several disciplines:

Pharmacology: Researchers are investigating the pharmacological properties of this compound and its derivatives. ontosight.aiontosight.ai Studies have explored its potential interactions with opioid receptors, which could lead to the development of new analgesics with fewer side effects. ontosight.ai Furthermore, derivatives of this compound have shown promise as inhibitors of the influenza PA N endonuclease, a key target for antiviral drugs. vulcanchem.comcsic.esresearchgate.net

Neuroscience: The structural relationship of this compound to neuroactive compounds like morphine makes it a subject of interest in neuroscience research. ontosight.aimcleanhospital.org Understanding its formation and metabolism can provide insights into the mechanisms of action of related drugs and the potential for endogenous alkaloid production. researchgate.net Neuroscience research, in general, aims to understand the fundamental biological processes of the brain, and the study of compounds like this compound contributes to this broader goal. ucsb.eduupenn.edu

Plant Biology and Biochemistry: A significant portion of this compound research is rooted in plant science. ceplas.eu Scientists in this field study the intricate biosynthetic pathways of BIAs in plants like the opium poppy (Papaver somniferum). oup.comnih.govoup.comgenome.jp This involves identifying and characterizing the enzymes responsible for converting precursors like this compound into a diverse array of final products. nih.gov This knowledge is crucial for understanding plant specialized metabolism and for potential metabolic engineering applications. nih.govnih.gov

Organic and Medicinal Chemistry: The synthesis of this compound and its derivatives is a key area of research for organic chemists. gla.ac.ukrsc.orgresearchgate.net These synthetic efforts not only provide material for biological testing but also help to elucidate the mechanisms of natural product biosynthesis. vulcanchem.com Medicinal chemists design and synthesize novel this compound derivatives with enhanced or specific biological activities. vulcanchem.comresearchgate.net

The following table provides a summary of the key research disciplines and their focus in relation to this compound:

| Research Discipline | Focus of this compound Research |

|---|---|

| Pharmacology | Investigation of biological activities, such as antiviral and analgesic potential. vulcanchem.comontosight.aicsic.esresearchgate.net |

| Neuroscience | Understanding its relationship to neuroactive compounds and potential endogenous roles. ontosight.aimcleanhospital.orgresearchgate.net |

| Plant Biology & Biochemistry | Elucidation of its role in the biosynthetic pathways of benzylisoquinoline alkaloids. oup.comnih.govoup.comnih.govceplas.eu |

| Organic & Medicinal Chemistry | Synthesis of this compound and its derivatives for biological evaluation and mechanistic studies. gla.ac.ukrsc.orgvulcanchem.comresearchgate.netresearchgate.net |

Structure

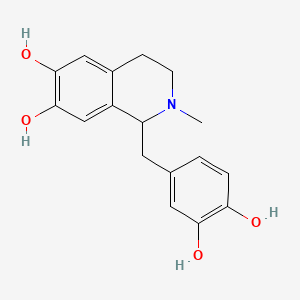

2D Structure

3D Structure

属性

CAS 编号 |

485-33-6 |

|---|---|

分子式 |

C17H19NO4·HBr·3H2O |

分子量 |

436.29 |

IUPAC 名称 |

1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol |

InChI |

InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3 |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O |

产品来源 |

United States |

Ii. Biosynthesis and Biotransformation of Laudanosoline

Precursor Pathways and Early Stages of Benzylisoquinoline Alkaloid Biosynthesis

The journey to laudanosoline, a central molecule in the vast family of benzylisoquinoline alkaloids (BIAs), begins with fundamental building blocks derived from primary metabolism. The intricate biosynthetic pathway highlights nature's efficiency, channeling common metabolites into the creation of structurally complex and pharmacologically significant compounds.

Origin from Tyrosine and Dopamine (B1211576)

The biosynthesis of benzylisoquinoline alkaloids, including this compound, is rooted in the aromatic amino acid L-tyrosine. frontiersin.orgimperial.ac.uk Through a series of enzymatic steps, L-tyrosine serves as the precursor for the two key components that will ultimately form the characteristic benzylisoquinoline scaffold. frontiersin.orgimperial.ac.uk

One of these crucial components is dopamine. The conversion of tyrosine to dopamine is a well-established pathway. ebi.ac.uknih.gov Tyrosine is first hydroxylated to form L-DOPA (3,4-dihydroxy-L-phenylalanine), a reaction catalyzed by tyrosine hydroxylase. nih.gov Subsequently, L-DOPA is decarboxylated to yield dopamine. nih.govgenome.jp This conversion underscores the link between primary amino acid metabolism and the specialized pathways of secondary metabolite production.

Role of the Shikimate Pathway

The shikimate pathway is fundamental to the biosynthesis of aromatic amino acids, including tyrosine, in plants, bacteria, fungi, and other organisms. researchgate.netwikipedia.org This seven-step metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. wikipedia.orgfrontiersin.org Chorismate is a critical branch-point metabolite, serving as the precursor for the synthesis of tryptophan, phenylalanine, and tyrosine. researchgate.netwikipedia.org Therefore, the shikimate pathway is the ultimate origin of the carbon skeleton of tyrosine and, by extension, a foundational pathway for the biosynthesis of this compound and other BIAs. researchgate.net It is estimated that a significant portion of the carbon fixed by plants flows through this essential pathway. researchgate.net

Enzymatic Condensation to Northis compound

The first committed step in the biosynthesis of most benzylisoquinoline alkaloids is the stereospecific condensation of two tyrosine-derived molecules: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govnih.govnih.gov This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS). nih.govnih.govcore.ac.uk NCS facilitates a Pictet-Spengler reaction, which forms the tetrahydroisoquinoline core of (S)-norcoclaurine. nih.govcore.ac.uk

While (S)-norcoclaurine is the key intermediate in the biosynthesis of many BIAs like morphine and berberine (B55584), the formation of (S)-northis compound occurs through a similar condensation reaction. nih.govresearchgate.net In this case, dopamine condenses with 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPAA). researchgate.netqmul.ac.uk Although (S)-northis compound is not a naturally occurring plant alkaloid, the enzyme responsible for norcoclaurine synthesis can also catalyze its formation. qmul.ac.uk The enzyme was even initially named (S)-northis compound synthase. researchgate.netqmul.ac.uk

The proposed mechanism for NCS involves the initial binding of dopamine, followed by the aldehyde substrate. nih.govcore.ac.uk Key amino acid residues in the enzyme's active site, such as glutamate (B1630785) and lysine, are crucial for catalysis, ensuring the correct stereochemical outcome of the reaction. nih.govresearchgate.net

This compound as a Key Metabolic Intermediate

This compound holds a pivotal position in the intricate web of benzylisoquinoline alkaloid biosynthesis. vulcanchem.com It serves as a branch-point intermediate, from which a diverse array of more complex alkaloids are derived through various enzymatic modifications.

Enantiomeric Specificity in Biosynthetic Pathways

The biosynthesis of natural products is often characterized by a high degree of stereoselectivity, and the pathways involving this compound are no exception. nih.gov Enzymes involved in BIA biosynthesis typically produce a single enantiomer of a given compound. nih.gov

Norcoclaurine synthase (NCS) specifically produces the (S)-enantiomer of norcoclaurine. core.ac.ukresearchgate.net While both (R)- and (S)-enantiomers of various benzylisoquinoline alkaloids exist in nature, the biosynthetic pathways are generally specific to one stereoisomer. nih.gov For instance, the conversion of (S)-reticuline, a downstream metabolite of this compound, leads to the production of morphine and sanguinarine. frontiersin.orgcore.ac.uk In contrast, some pathways can utilize the (R)-enantiomer. For example, engineered yeast has been used to produce (R)-reticuline from (R)-northis compound, which can then be converted to the morphinan (B1239233) alkaloid salutaridine (B1681412). nih.gov

The stereospecificity of the enzymes ensures the formation of the correct three-dimensional structure required for the subsequent complex cyclization and rearrangement reactions that lead to the vast diversity of BIA structures.

Methylation Reactions Catalyzed by O-Methyltransferases (OMTs)

Following the formation of the basic benzylisoquinoline skeleton, a series of methylation reactions occur, which are critical for the subsequent structural diversification of these alkaloids. These reactions are catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as a methyl group donor. qmul.ac.uknih.gov

Several OMTs with different substrate and regioselectivities are involved in the methylation of northis compound and its derivatives. For example, norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the methylation at the 6-hydroxyl position. nih.govcaltech.edu Another key enzyme is 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT), which is responsible for methylation at the 4'-hydroxyl group. qmul.ac.ukexpasy.orggenome.jp This enzyme has also been shown to methylate (RS)-laudanosoline. qmul.ac.ukexpasy.orggenome.jp

The sequential action of these OMTs, along with N-methyltransferases (NMTs), converts northis compound to the central intermediate, reticuline (B1680550). core.ac.ukcaltech.edu The specific pattern of methylation is crucial as it dictates the subsequent oxidative coupling reactions that form the various BIA structural types, such as protoberberines and morphinans. core.ac.uknih.gov

Table 1: Key Enzymes in the Biosynthesis and Biotransformation of this compound

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Tyrosine Hydroxylase | TyrH | Hydroxylation | L-Tyrosine | L-DOPA |

| Aromatic Amino Acid Decarboxylase | AAAD | Decarboxylation | L-DOPA | Dopamine |

| Norcoclaurine Synthase | NCS | Pictet-Spengler condensation | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

| Norcoclaurine Synthase | NCS | Pictet-Spengler condensation | Dopamine, 3,4-Dihydroxyphenylacetaldehyde | (S)-Northis compound |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylation | Northis compound | 6-O-methylnorthis compound |

| 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | Methylation | 3'-hydroxy-N-methyl-(S)-coclaurine | (S)-Reticuline |

| Coclaurine N-methyltransferase | CNMT | N-methylation | (S)-Coclaurine | (S)-N-methylcoclaurine |

Norcoclaurine 6-O-Methyltransferase (6OMT) Activity

Norcoclaurine 6-O-methyltransferase (6OMT) is an S-adenosyl-L-methionine-dependent enzyme that catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine. frontiersin.orgnih.gov This enzyme can also act on this compound, demonstrating its substrate promiscuity. frontiersin.orgnih.gov For instance, 6OMT from Coptis japonica efficiently 6-O-methylates (R,S)-norcoclaurine, (R,S)-northis compound, and (R,S)-laudanosoline. frontiersin.orgnih.gov This methylation is a critical step in the biosynthetic pathway leading to various benzylisoquinoline alkaloids. frontiersin.orgresearchgate.net The systematic name for this enzyme class is S-adenosyl-L-methionine:(RS)-norcoclaurine 6-O-methyltransferase. wikipedia.org

3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) Activity

Following the action of other enzymes to form 3'-hydroxy-N-methylcoclaurine, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) catalyzes the methylation of the 4'-hydroxyl group to produce (S)-reticuline. frontiersin.orgexlibrisgroup.com This enzyme also exhibits activity towards other structurally related compounds. Notably, 4'OMT can methylate (R,S)-laudanosoline, with the N-methylated form being a much better substrate than its N-desmethyl counterpart, northis compound. exlibrisgroup.comacs.org In contrast, 6OMT methylates northis compound and this compound with equal efficiency. exlibrisgroup.comacs.org Kinetic studies have revealed that 4'OMT operates through an ordered Bi Bi mechanism. exlibrisgroup.comacs.org

Table 1: Comparison of 6OMT and 4'OMT Activity on this compound and Related Substrates

| Enzyme | Preferred Substrate(s) | Kinetic Mechanism | Plant Source Example |

|---|---|---|---|

| 6OMT | (R,S)-norcoclaurine, (R,S)-northis compound, (R,S)-laudanosoline frontiersin.orgnih.gov | Ping-Pong Bi Bi exlibrisgroup.comacs.org | Coptis japonica frontiersin.orgnih.gov |

| 4'OMT | (R,S)-6-O-methylnorthis compound, (R,S)-laudanosoline exlibrisgroup.com | Ordered Bi Bi exlibrisgroup.comacs.org | Coptis japonica exlibrisgroup.com |

Downstream Conversion to Diverse Alkaloid Classes

(S)-Reticuline, formed from the pathway involving this compound as a potential intermediate, serves as a critical branch-point for the biosynthesis of a wide spectrum of isoquinoline (B145761) alkaloids.

Protoberberine Alkaloids

This compound can be a precursor in the formation of protoberberine alkaloids. clockss.org The conversion of (S)-reticuline, derived from precursors like this compound, into protoberberine alkaloids such as (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE). nih.govd-nb.info This enzyme facilitates the oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic berberine bridge of (S)-scoulerine. nih.gov Further enzymatic modifications can then lead to a variety of protoberberine alkaloids, including berberine itself. d-nb.inforesearchgate.net

Morphinan Alkaloids

The biosynthesis of morphinan alkaloids, including morphine and codeine, also proceeds through the intermediate (R)-reticuline. nih.gov While the primary pathway in plants produces (S)-reticuline, the existence of (R,S)-northis compound allows for the synthesis of both enantiomers of reticuline. nih.gov The conversion of (R)-reticuline to the first morphinan alkaloid, salutaridine, is a key step in this branch of the pathway. nih.govcaltech.edu This transformation can be catalyzed by enzymes like salutaridine synthase or even a human cytochrome P450 enzyme, CYP2D6. nih.govcaltech.edu

Aporphine (B1220529) Alkaloids

This compound and its derivatives are implicated in the biosynthesis of aporphine alkaloids. colab.wsgla.ac.uk The oxidation of this compound can lead to the formation of aporphine structures through intramolecular C-C phenol (B47542) coupling. colab.wsacs.org For example, the oxidation of d,l-laudanosoline hydrobromide with ferric chloride yields d,l-1,2,9,10-tetrahydroxyaporphine hydrochloride, a direct precursor to the aporphine alkaloid glaucine. acs.orgfigshare.comacs.org

Table 2: Downstream Alkaloid Classes from this compound-Derived Intermediates

| Alkaloid Class | Key Intermediate | Key Enzyme(s) | Example End Product(s) |

|---|---|---|---|

| Protoberberine | (S)-Reticuline | Berberine Bridge Enzyme (BBE) nih.govd-nb.info | (S)-Scoulerine, Berberine d-nb.inforesearchgate.net |

| Morphinan | (R)-Reticuline | Salutaridine Synthase, CYP2D6 nih.govcaltech.edu | Salutaridine, Morphine, Codeine scienceopen.comresearchgate.net |

| Aporphine | This compound | Oxidative enzymes (e.g., Ferric Chloride) acs.orgfigshare.com | Glaucine acs.orgfigshare.com |

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound and its precursors is predominantly carried out by transferase and oxidoreductase enzymes.

Methyltransferases , such as 6OMT and 4'OMT, are a class of transferases that utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of hydroxyl groups on the this compound scaffold. frontiersin.orgwikipedia.orgexlibrisgroup.com These reactions are crucial for creating the specific substitution patterns required for downstream alkaloid synthesis.

Detailed Enzyme Kinetics and Substrate Specificity

The biosynthesis of this compound is initiated by northis compound synthase (NCS), an enzyme that catalyzes the Pictet-Spengler condensation of dopamine and an aldehyde. Specifically, the formation of (S)-northis compound, the direct precursor to this compound, involves the condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde, catalyzed by (S)-northis compound synthase. This enzyme has been isolated and characterized from cell cultures of Eschscholtzia tenuifolia.

Research has shown that northis compound synthase exhibits hyperbolic saturation kinetics for 4-hydroxyphenylacetaldehyde (4-HPAA), a substrate for the formation of the related compound norcoclaurine. However, it displays sigmoidal saturation kinetics for dopamine, which suggests a cooperative binding mechanism and indicates that the enzyme may play a significant regulatory role in the benzylisoquinoline alkaloid biosynthesis pathway. Product inhibition studies suggest an iso-ordered bi-uni mechanism where the aldehyde substrate (like 4-HPAA) binds to the enzyme before dopamine.

The synthase demonstrates high substrate specificity, effectively transforming phenylacetaldehydes but not phenylpyruvates. This specificity refutes earlier hypotheses that 3,4-dihydroxyphenylpyruvate (B1257639) could be a substrate for the enzyme. While the enzyme is specific for the aldehyde, some promiscuity has been noted, as it can cyclize dopamine with a variety of acetaldehydes to produce different substituted tetrahydroisoquinoline alkaloids.

Following the formation of northis compound, O-methyltransferases (OMTs) play a role in its subsequent transformation. For instance, a 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase 2 (4'OMT2) from Papaver somniferum can use northis compound as a substrate, although with lower activity compared to its preferred substrate. This highlights how the kinetic efficiency of enzymes can direct metabolic flux towards specific alkaloid end-products.

Below are tables detailing the kinetic properties of these key enzymes.

Table 1: Kinetic Properties of (S)-Northis compound Synthase from Eschscholtzia tenuifolia

| Substrate | Apparent K_m (mM) |

|---|---|

| Dopamine | 1.5 |

| 3,4-Dihydroxyphenylacetaldehyde | 0.7 |

Data sourced from studies on the enzyme isolated from E. tenuifolia cell cultures, with an optimal pH of 7.8 and temperature of 40°C.

Table 2: Kinetic Properties of 4'OMT2 from Papaver somniferum with Various Substrates

| Substrate | K_m (µM) | V_max (pmol/sec/mg) |

|---|---|---|

| Northis compound | 37 | 236 |

| This compound | 39 | 1239 |

| 6-O-Methylnorthis compound | 31 | 588 |

| 3'-hydroxy-N-methyl-(S)-coclaurine | 81 | 1824 |

These data illustrate the enzyme's higher affinity and catalytic efficiency for substrates other than northis compound.

Stereochemical Control in Enzymatic Reactions

A critical aspect of this compound biosynthesis is the strict stereochemical control exerted by the enzymes involved, particularly northis compound synthase (NCS). The condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde is a Pictet-Spengler reaction that creates a new chiral center at the C-1 position of the resulting tetrahydroisoquinoline core.

Enzymatic catalysis by NCS is highly stereoselective, yielding exclusively the (S)-enantiomer, (S)-northis compound. This stereospecificity is fundamental to the entire downstream pathway of benzylisoquinoline alkaloid biosynthesis in many plant species, including opium poppy. The enzyme's active site architecture is precisely organized to orient the substrates in a way that facilitates the cyclization reaction to proceed with a specific facial attack, leading to the formation of only one stereoisomer. This contrasts with non-enzymatic, chemical synthesis of northis compound under physiological conditions, which typically results in a racemic mixture of both (S)- and (R)-enantiomers.

The absolute stereochemistry of the product is crucial, as subsequent enzymes in the pathway are often also stereospecific. For example, the enzymes responsible for the biosynthesis of morphinan alkaloids are dependent on (S)-configured precursors. The strict stereochemical control of NCS ensures that the correct substrate is provided for the subsequent intricate enzymatic steps. While NCS itself is strictly stereoselective, the existence of (R)-configured benzylisoquinoline alkaloids in nature, such as in the sacred lotus (B1177795) (Nelumbo nucifera), indicates that different, enantiospecific enzymes or alternative biosynthetic routes must exist in those organisms to produce the opposite enantiomer.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-Northis compound |

| (R)-Northis compound |

| Northis compound |

| Dopamine |

| 3,4-Dihydroxyphenylacetaldehyde |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) |

| Norcoclaurine |

| 3,4-Dihydroxyphenylpyruvate |

| 6-O-Methylnorthis compound |

| 3'-hydroxy-N-methyl-(S)-coclaurine |

| (S)-Reticuline |

| Codeine |

| Morphine |

| Sanguinarine |

| Berberine |

| Noscapine (B1679977) |

| Tryptamine |

| Secologanin |

Iii. Chemical Synthesis and Derivatization of Laudanosoline

Synthetic Methodologies for Laudanosoline Scaffold Construction

The construction of the this compound core structure has been approached through various methodologies, ranging from traditional organic reactions to strategies that imitate nature's biosynthetic pathways.

Classical synthesis of the this compound scaffold and its derivatives often involves multi-step sequences to build the tetrahydroisoquinoline core and introduce the required substituents. These synthetic efforts are crucial for confirming structures, providing material for biological testing, and understanding the chemical reactivity of the molecule. vulcanchem.com For instance, research has been documented on the synthesis of derivatives such as this compound-4',6-dimethyl ether and this compound-4':6-diisopropyl ether. vulcanchem.comrsc.org These syntheses highlight the challenges and strategies associated with protecting and manipulating the multiple hydroxyl groups present in the target molecule. vulcanchem.com Such investigations have been instrumental in elucidating the chemical properties of the tetrahydroisoquinoline system. vulcanchem.com

Biomimetic synthesis is a field of chemical synthesis inspired by the reaction pathways found in nature. wikipedia.org It seeks to replicate biosynthetic processes without relying on the complete enzymatic machinery of an organism. nih.gov This approach is noted for its efficiency in constructing complex natural products. engineering.org.cn this compound holds a critical position in the biosynthesis of numerous complex alkaloids, such as morphine, serving as a key precursor. vulcanchem.com A pivotal reaction in these biosynthetic pathways is oxidative phenol (B47542) coupling, and this compound is a natural substrate for these transformations. vulcanchem.com Synthetic strategies that mimic this oxidative coupling are therefore a cornerstone of the biomimetic approach to this compound-derived alkaloids. vulcanchem.com Research combining traditional organic synthesis with enzymatic transformations, known as chemo-enzymatic strategies, has also proven effective for related alkaloids, demonstrating the power of using enzymes to perform highly selective reactions in a synthetic sequence. researchgate.net

Classical Organic Synthesis Approaches

Derivatization Strategies for Analog Development

The this compound structure, with its multiple functional groups and stereocenter, provides a rich platform for chemical modification. Derivatization strategies are often employed to explore structure-activity relationships (SAR) and to optimize the biological properties of the molecule.

Targeted modifications at the nitrogen atom (N-2) and the carbon at position 3 (C-3) of the isoquinoline (B145761) ring have been explored to develop novel therapeutic agents. In one notable study, a series of 1,3-cis-N-substituted-1,2,3,4-tetrahydroisoquinoline derivatives were designed and synthesized based on the d,l-laudanosoline scaffold. nih.gov The goal of this research was to enhance the potency of this compound as an inhibitor of the influenza PAN endonuclease by creating derivatives that could better exploit specific binding pockets in the enzyme. vulcanchem.comnih.gov This effort led to the identification of a lead compound, designated 35 , which demonstrated potent and broad-spectrum anti-influenza virus activity both in vitro and in mouse models. vulcanchem.comnih.gov Mechanistic studies confirmed that the compound binds to the PAN endonuclease, blocking viral replication. nih.gov

| Compound ID | Modification | Biological Activity |

| d,l-Laudanosoline | Hit Compound | Starting point for derivatization. |

| 35 | N- and C-3 substituted derivative | Potent and broad anti-influenza activity (EC50: 0.43 to 1.12 μM). vulcanchem.comnih.gov |

This table summarizes the results of derivatization of the this compound scaffold for developing influenza inhibitors.

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uksolubilityofthings.com This is a fundamental strategy in organic synthesis to manipulate the properties and reactivity of a molecule. solubilityofthings.com The four phenolic hydroxyl groups on this compound are primary sites for FGI. A common modification is the methylation of these hydroxyls to form methoxy (B1213986) groups, converting this compound into derivatives like laudanosine (B1674548) (the tetramethyl ether). ontosight.ai

A well-documented example is the high-yield synthesis of d,l-glaucine from d,l-laudanosoline hydrobromide. acs.org This conversion involves two key steps:

Oxidation: this compound is first oxidized using ferric chloride in a buffered ethanol/water solution. This step induces an intramolecular coupling to form the aporphine (B1220529) alkaloid scaffold. acs.org

Methylation: The resulting intermediate is then methylated, converting the remaining hydroxyl groups into methoxy groups to yield d,l-glaucine. acs.org

This transformation showcases how the hydroxyl groups of this compound can be used as synthetic handles to access more complex alkaloid structures.

N-Substitution and C-3 Modifications

Enantioselective Synthesis of this compound Stereoisomers

This compound possesses a stereocenter at the C-1 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-laudanosoline and (R)-laudanosoline. Enantioselective synthesis, or asymmetric synthesis, refers to methods that selectively produce one enantiomer over the other. This is critical in medicinal chemistry as different enantiomers can have vastly different biological activities.

Syntheses of specific stereoisomers, such as (S)-(+)-laudanosoline, have been reported. chemistry-chemists.com Modern organic chemistry provides powerful tools for achieving high enantioselectivity. One successful enantioselective synthesis of (+)-(S)-laudanosine, a direct derivative of this compound, employed a sequence of advanced reactions:

Sonogashira coupling to construct a key carbon-carbon bond. capes.gov.br

An intramolecular titanium-catalyzed hydroamination to form the isoquinoline ring. capes.gov.br

An enantioselective imine reduction based on Noyori's protocol to set the stereocenter with high selectivity. capes.gov.br

Other advanced strategies, such as palladium-catalyzed C(sp³)–H arylation proceeding via parallel kinetic resolution, have been developed for the enantioselective synthesis of structurally related alkaloids, indicating the ongoing innovation in methods applicable to this compound stereoisomers. acs.org

Comparative Analysis of Chemical and Biosynthetic Routes

The production of this compound and its derivatives can be accomplished through traditional chemical synthesis or by leveraging biological systems in biosynthetic or chemoenzymatic approaches. Each strategy possesses a distinct profile concerning efficiency, stereoselectivity, environmental impact, and scalability. A comparative analysis reveals the inherent trade-offs between these routes, guiding the selection of a synthesis strategy based on the desired outcome, be it bulk production, high purity, or structural novelty.

Key Comparative Metrics

Chemical and biosynthetic routes differ fundamentally in their core methodologies. Chemical synthesis relies on the stepwise formation of covalent bonds using defined reagents and reaction conditions, which are often harsh. In contrast, biosynthetic routes utilize the catalytic machinery of living organisms, such as engineered microbes, or isolated enzymes to perform complex chemical transformations under mild, aqueous conditions. mdpi.comwikipedia.org

The classical chemical approach to the core tetrahydroisoquinoline structure of this compound involves the Pictet-Spengler reaction. wikipedia.org This method typically requires strong acids and high temperatures to drive the cyclization, especially with less activated aromatic rings. wikipedia.org While effective, these conditions can lead to side reactions and the formation of impurities. Furthermore, traditional chemical synthesis of a chiral molecule like this compound from achiral precursors results in a racemic mixture, an equal blend of both (R)- and (S)-enantiomers. scispace.com This necessitates subsequent, often inefficient, resolution steps to isolate the desired stereoisomer.

Conversely, biosynthetic and chemoenzymatic methods offer remarkable advantages in selectivity. The key step, the Pictet-Spengler condensation of dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087), is catalyzed by the enzyme norcoclaurine synthase (NCS) in nature. This enzymatic reaction is highly stereoselective, producing almost exclusively the (S)-enantiomer with an enantiomeric excess (ee) often exceeding 99%. rsc.org This inherent selectivity eliminates the need for chiral resolution, streamlining the path to the enantiopure product. mdpi.com

The following tables provide a detailed comparison of these routes across several key performance indicators.

Table 1: Comparison of Reaction Parameters

| Parameter | Chemical Synthesis (Classical Pictet-Spengler) | Biosynthetic / Chemoenzymatic Route (NCS-catalyzed) |

|---|---|---|

| Catalyst | Strong Brønsted or Lewis acids (e.g., HCl, TFA) wikipedia.org | Enzyme (e.g., Norcoclaurine Synthase) mdpi.com |

| Solvent | Protic or aprotic organic solvents wikipedia.org | Aqueous buffer rsc.org |

| Temperature | Often elevated / reflux wikipedia.org | Ambient / physiological (e.g., 30-37 °C) rsc.org |

| Pressure | Ambient | Ambient |

| pH | Strongly acidic wikipedia.org | Near-neutral (e.g., pH 6.0-7.5) scispace.comrsc.org |

Efficiency and Yield

When production is moved into engineered microorganisms (in vivo biosynthesis), the metric shifts from yield to titer (product concentration, e.g., mg/L). While currently modest for many benzylisoquinoline alkaloids, metabolic engineering efforts are continuously improving these figures. Engineered E. coli has produced (S)-reticuline, a derivative of this compound, at 46.0 mg/L, while engineered yeast has produced related alkaloids at titers ranging from 1.8 mg/L to over 100 mg/L. researchgate.netresearchgate.netresearchgate.net

| Atom Economy | Generally lower due to use of stoichiometric reagents and protecting groups | Higher, especially in whole-cell biocatalysis |

Environmental Impact and Scalability

Modern chemical manufacturing places increasing emphasis on sustainability, often quantified by metrics like the Environmental Factor (E-Factor), which measures the mass of waste produced per unit of product. libretexts.orgfranksheldon.nl Chemical synthesis in the pharmaceutical sector is known for high E-Factors, often ranging from 25 to >100, due to the extensive use of organic solvents, reagents, and complex purification steps. researchgate.net

Biosynthetic routes present a significantly greener alternative. They operate in water under mild conditions, utilize renewable feedstocks (like glucose), and employ biodegradable catalysts (enzymes). mdpi.comresearchgate.net This leads to a much lower generation of hazardous waste.

However, a major challenge for biosynthesis is scalability. While chemical processes are generally mature and scalable, translating a lab-scale fermentation to an industrial process involves significant optimization of factors like strain stability, oxygen transfer, and downstream processing, which can be costly. mdpi.comnih.gov Despite this, the low cost of fermentation feedstocks compared to specialized chemical reagents makes biosynthesis an economically attractive goal for the large-scale production of complex molecules like this compound. researchgate.netd-nb.info

Table 3: Comparison of Sustainability and Scalability

| Factor | Chemical Synthesis | Biosynthetic / Chemoenzymatic Route |

|---|---|---|

| Reagents | Often stoichiometric, may be hazardous | Catalytic (enzymes), benign co-factors |

| Waste Profile (E-Factor) | High (typically 25 to >100 for pharmaceuticals) researchgate.net | Low |

| Solvents | Often hazardous organic solvents | Primarily water |

| Feedstocks | Often petroleum-derived | Renewable (e.g., sugars) researchgate.net |

| Scalability | Well-established, but can be costly | Challenging; requires significant process development mdpi.com |

| Cost | High cost of specialized reagents and waste disposal | Potentially lower due to cheap feedstocks, but high initial R&D and capital costs researchgate.netnih.gov |

Derivatization

Both routes offer pathways to this compound derivatives. Chemical derivatization provides flexibility but can lack selectivity, often requiring protection-and-deprotection sequences that add steps and reduce yield. wikipedia.org In contrast, biocatalytic derivatization using enzymes like methyltransferases or P450s can offer exceptional regio- and stereoselectivity, modifying specific positions on the this compound scaffold without affecting others. maxapress.com A hybrid "GenoChemetic" approach, which uses engineered biosynthesis to install a chemically reactive handle onto the scaffold followed by chemical diversification, combines the selectivity of biology with the flexibility of chemistry, enabling the rapid generation of novel analogues. researchgate.net

Iv. Molecular Interactions and Theoretical Pharmacological Aspects of Laudanosoline Derivatives

Enzyme Inhibition Mechanisms

Derivatives of laudanosoline have emerged as a promising class of inhibitors for the PA endonuclease of the influenza virus. vulcanchem.com This enzyme is a critical component of the viral RNA-dependent RNA polymerase and is a key target for antiviral drug development. vulcanchem.comacs.org

Scientists have synthesized a series of 1,3-cis-N-substituted-1,2,3,4-tetrahydroisoquinoline derivatives based on the d,l-laudanosoline scaffold. vulcanchem.comacs.orgresearchgate.net These modifications are designed to enhance the potency of the compounds by exploiting specific binding pockets within the PA endonuclease. acs.org Mechanistic studies have shown that these this compound derivatives bind tightly to the PA endonuclease, thereby blocking viral replication. vulcanchem.comacs.orgresearchgate.net

One lead compound, referred to as compound 35 or Influenza virus-IN-6, has demonstrated potent and broad-spectrum anti-influenza virus activity. vulcanchem.commedchemexpress.com In vitro studies have shown this compound to have EC50 values ranging from 0.43 to 1.12 µM against various influenza strains. vulcanchem.comacs.org It also exhibited significant inhibitory activity in a mouse model of influenza infection. vulcanchem.comacs.orgresearchgate.net The IC50 value for the inhibition of the PA endonuclease by this compound is 0.20 µM. medchemexpress.com

The following table summarizes the in vitro anti-influenza activity of a lead this compound derivative (Compound 35/Influenza virus-IN-6).

| Influenza Strain | EC50 (µM) |

| H1N1 | 1.28 ± 0.35 |

| H5N1 | 1.12 ± 0.65 |

| H3N2 | 0.76 ± 0.11 |

| Influenza B | 0.43 ± 0.06 |

Data from in vitro studies on the anti-influenza activity of Influenza virus-IN-6. medchemexpress.com

This research highlights the potential of the 1,2,3,4-tetrahydroisoquinoline-6,7-diol scaffold, derived from this compound, for the development of novel inhibitors targeting the influenza PA endonuclease. vulcanchem.comacs.org

Inhibition of Viral Enzymes (e.g., Influenza PA Endonuclease)

Ligand-Protein Binding Studies

The interaction between a ligand, such as a this compound derivative, and a protein is a foundational element of its pharmacological activity. nih.gov These binding events are governed by a variety of noncovalent forces and thermodynamic principles. nih.govwustl.edu The process of molecular recognition allows biomolecules to form stable and specific complexes, which is the basis for many cellular processes. nih.gov

Computational docking studies and in vitro assays are pivotal in elucidating these interactions. For instance, in the development of novel influenza inhibitors, N- and C-3-modified this compound derivatives were identified as potent blockers of the PA endonuclease enzyme. researchgate.net Computational docking was employed to understand the key features driving the inhibition of the endonuclease by these derivatives. researchgate.net Such studies often explore how modifications to the this compound structure affect binding affinity and specificity. The binding strength is typically quantified by the dissociation constant (Kd), where a lower value indicates a stronger affinity between the ligand and the protein. nih.govwustl.edu The binding process can involve conformational changes in both the protein and the ligand, as described by models like "induced fit" and "conformational selection". plos.org

Structural Basis of Inhibition (e.g., X-ray Crystallography Insights)

X-ray crystallography provides high-resolution, three-dimensional structures of ligand-protein complexes, offering unparalleled insight into the specific atomic interactions that underpin enzyme inhibition. biologiachile.cldrughunter.com This technique has been instrumental in understanding how this compound derivatives can inhibit specific enzymes.

A notable example is the study of N- and C-3-modified this compound derivatives as inhibitors of the influenza PA endonuclease, an essential enzyme for viral replication. researchgate.net High-resolution X-ray co-crystal structures revealed how these inhibitors engage with the active site of the endonuclease. researchgate.net The inhibitors were shown to chelate the two critical manganese ions within the enzyme's active site, a mechanism shared by other known inhibitors of this enzyme like diketo compounds and certain catechins. researchgate.net

These crystallographic studies highlight the plasticity of the enzyme's active site, which can undergo conformational changes to accommodate the inhibitor in an "induced-fit" binding mode. researchgate.net The detailed structural information reveals how different substituent groups on the this compound scaffold can be oriented to bind in distinct sub-pockets within the active site cavity. researchgate.net This structural understanding is crucial for the structure-based design of more potent and selective inhibitors. researchgate.netnih.gov

Modulation of Other Enzymatic Activities

This compound has been shown to modulate the activity of various enzymes beyond specific inhibitor targets. Research indicates its involvement in processes related to oxidative stress. This compound produces a dose-dependent inhibition of microsomal lipid peroxidation, particularly when induced by Fe²⁺/ascorbate. nih.govtandfonline.com Furthermore, this compound is a potent inhibitor of nitroblue tetrazolium (NBT) reduction, a process linked to the generation of superoxide (B77818) anions. nih.gov

Conversely, under certain experimental conditions, this compound can exhibit pro-oxidant properties. In studies of deoxyribose degradation, this compound was found to increase degradation through a mechanism associated with the generation of superoxide anions. nih.gov Similarly, while apomorphine (B128758) acted as an inhibitor in Fe³⁺-induced microsomal lipid peroxidation, this compound was observed to stimulate the process. nih.gov This suggests that the modulatory effects of this compound on enzymatic and quasi-enzymatic processes can be complex and context-dependent.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds like this compound is a significant aspect of their biochemical profile. This activity is largely attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to biological molecules. frontiersin.orgresearchgate.net

Role of Catechol Moieties in Radical Stabilization

The chemical structure of this compound features two catechol moieties, which are critical to its antioxidant and radical scavenging capabilities. nih.govnih.gov A catechol is a 1,2-dihydroxybenzene group that can readily donate a hydrogen atom from one of its hydroxyl groups to a free radical, neutralizing it. nih.gov The resulting phenoxy radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring. researchgate.net

This stabilization is enhanced by the presence of the second hydroxyl group in the ortho position, which can form an intramolecular hydrogen bond with the phenoxy radical, further increasing its stability. researchgate.net The ability of a single catechol group to scavenge two radicals contributes to its high reactivity against free radicals. researchgate.net Studies have confirmed that the presence of a catechol group is a relevant structural feature for the inhibition of lipid peroxidation and the reduction of nitroblue tetrazolium. nih.gov The efficiency of catechol derivatives as hydrogen atom donors makes them effective in radical chain reactions. nih.gov

Comparative Antioxidant Activity with Related Alkaloids

When compared to other benzylisoquinoline alkaloids, this compound demonstrates significant, though variable, antioxidant activity. In studies inhibiting microsomal lipid peroxidation, this compound was particularly effective against the Fe²⁺/ascorbate induction system. nih.govtandfonline.com However, other alkaloids like bulbocapnine (B190701) and anonaine (B1665113) were more potent when induction was carried out with CCl₄/NADPH or Fe³⁺-ADP/NADPH. nih.govtandfonline.com

V. Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in predicting the activity of new compounds and optimizing lead structures. wikipedia.orgnih.gov

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and the appropriate model development methodology. nih.govmdpi.com Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topological, geometrical, and electronic features. researchgate.net The selection of relevant descriptors is a critical step, as they must capture the structural variations responsible for the observed differences in biological activity. nih.gov

For derivatives of laudanosoline, a range of descriptors would be considered to build a predictive QSAR model. These can be broadly categorized as:

1D Descriptors: Molecular weight, count of specific atom types.

2D Descriptors: Encode topological aspects of the molecule, such as connectivity indices and polar surface area. researchgate.net

3D Descriptors: Describe the three-dimensional arrangement of atoms, including molecular shape and volume. researchgate.net

The process of developing a QSAR model typically involves compiling a dataset of this compound analogues with their corresponding biological activities. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms like Support Vector Machines (SVM), are employed to establish the relationship between the selected descriptors and the activity. wikipedia.orgresearchgate.net

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic composition of the molecule |

| Topological | Wiener Index, Kier & Hall Connectivity | Atomic arrangement and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

A well-validated QSAR model can reliably predict the biological activity of novel, untested this compound derivatives. nih.gov The predictive performance of a model is assessed using various statistical metrics on the test set, such as the squared correlation coefficient (R²) and the root mean square error (RMSE). researchgate.netnih.gov For instance, a high R² value for a test set indicates that the model can accurately predict the activity of compounds it has not encountered during training. nih.gov

Ensemble learning approaches, which combine multiple QSAR models, have been shown to produce robust and reliable predictions for the biological effects of diverse molecules. rsc.org Such models can guide the synthesis of new derivatives with potentially enhanced activity by identifying the key structural features that positively or negatively influence the desired biological effect. nih.govrsc.org For example, a QSAR model for this compound derivatives acting as influenza PA endonuclease inhibitors could reveal that specific substitutions on the N-acylhydrazone moiety enhance inhibitory potency. researchgate.net

Descriptor Selection and Model Development

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand like this compound interacts with its biological target at an atomic level. tubitak.gov.trpcbiochemres.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. tubitak.gov.trpcbiochemres.com This process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to rank them. pcbiochemres.com For this compound and its derivatives, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of the target's active site. researchgate.netmdpi.com

The identification of the ligand-binding site is a critical first step. drughunter.comnih.gov Computational methods can predict potential binding pockets on a protein's surface. drughunter.com Analysis of these docked poses reveals which parts of the this compound scaffold are essential for binding and where modifications can be made to improve affinity and selectivity. For example, docking studies of this compound derivatives against the PA endonuclease of the influenza virus have elucidated how these molecules coordinate with the metal ions in the active site. researchgate.net

Table 2: Key Interactions in Ligand-Target Binding

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules with formal or partial charges. |

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. mun.ca this compound, with its multiple rotatable bonds, can adopt a variety of conformations in solution. nih.gov Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule. mun.ca

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules like this compound and its derivatives. nih.gov By simulating the movement of atoms over time, MD can reveal the dynamic behavior of the molecule and the transitions between different conformational states. These simulations can be performed in various environments, such as in a vacuum, implicit solvent, or explicit solvent, to understand how the surroundings affect conformational preferences. mun.ca For example, MD simulations can show that a molecule like ribitol (B610474) is more flexible than other similar sugar alcohols. mdpi.com The conformation of a ligand can significantly impact its binding affinity to a target protein. nih.gov

Ligand-Target Recognition and Binding Site Analysis

Structure-Mechanism Relationships

Understanding the relationship between a molecule's structure and its mechanism of action is fundamental to drug design. rsc.org Computational studies play a pivotal role in elucidating these relationships for this compound and its derivatives.

By combining insights from QSAR, molecular docking, and MD simulations, a comprehensive picture of the structure-mechanism relationship can be developed. For instance, after identifying a potent this compound derivative through QSAR and observing its binding mode via docking, MD simulations can be used to study the stability of the ligand-protein complex and the conformational changes that occur upon binding. nih.gov

These computational approaches can reveal how specific structural modifications alter the binding affinity and, consequently, the biological mechanism. For example, the introduction of a particular functional group might lead to a new hydrogen bond with the target protein, stabilizing the complex and enhancing its inhibitory effect. rsc.org Mechanistic studies have demonstrated that some this compound derivatives can bind tightly to the PA endonuclease of the RNA-dependent RNA polymerase, thereby blocking viral replication. acs.org This detailed molecular understanding is invaluable for the rational design of new, more effective therapeutic agents based on the this compound scaffold. acs.org

Elucidation of Key Structural Features for Biological Potency

The this compound molecule possesses several structural features that are key to its biological interactions. These include the tetrahydroisoquinoline core, the four hydroxyl groups, and the N-methyl group. SAR studies on this compound and its analogs have helped to elucidate the importance of these features.

The structural backbone of this compound is a 1,2,3,4-tetrahydroisoquinoline (B50084) core, which is a common motif in a wide range of pharmacologically active compounds. Current time information in Bangalore, IN. The presence of four hydroxyl groups, two on the isoquinoline (B145761) part and two on the phenyl ring, makes the molecule highly susceptible to oxidation and provides sites for derivatization. Current time information in Bangalore, IN. Research on related benzylisoquinoline (BI) alkaloids has shown that modifications to the substituent groups on the aromatic rings significantly impact biological activity. For instance, in a series of BI alkaloids evaluated for antiparasitic activity, it was found that larger, more hydrophobic groups on the C ring conferred greater bioactivity, while small, hydrophilic groups like hydroxyls resulted in modest to poor bioactivity. acs.org

The development of synthetic derivatives of this compound, such as various ethers, has been a key strategy to probe its structure-activity relationships and to optimize its properties. Current time information in Bangalore, IN. For example, computational docking studies on N- and C-3-modified this compound derivatives have been conducted to understand the key features determining their inhibitory activity against influenza PA endonuclease. rsc.org

Table 1: Key Structural Features of this compound and Their Importance

| Structural Feature | Description | Importance for Biological Potency |

| Tetrahydroisoquinoline Core | A bicyclic aromatic scaffold. | Forms the fundamental structure for interaction with biological targets. |

| Hydroxyl Groups (x4) | Two on the isoquinoline ring (positions 6 and 7) and two on the phenyl ring (positions 3' and 4'). Current time information in Bangalore, IN. | Key sites for metabolic reactions (e.g., oxidation) and potential derivatization to modulate activity. Current time information in Bangalore, IN. May contribute to receptor binding through hydrogen bonding. |

| N-Methyl Group | A methyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring. Current time information in Bangalore, IN. | Influences the basicity and lipophilicity of the molecule, which can affect its pharmacokinetic and pharmacodynamic properties. |

| Benzyl (B1604629) Group | A phenylmethyl group attached at position 1 of the isoquinoline ring. | The spatial orientation of this group is critical for biological activity, as demonstrated by stereochemistry studies. |

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. ed.ac.ukmaxapress.com Since this compound has a chiral center at the C-1 position of the tetrahydroisoquinoline ring, it exists as a pair of enantiomers, (R)-laudanosoline and (S)-laudanosoline. These enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in their pharmacological effects. nih.govmdpi.com

The differential biological activity of stereoisomers is a well-established principle in pharmacology. ed.ac.ukmaxapress.com For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. mdpi.comjournaljamps.com Therefore, understanding the influence of this compound's stereochemistry is critical.

Studies on related benzylisoquinoline alkaloids have provided valuable insights into the stereochemical requirements for biological activity. For instance, in an evaluation of BI alkaloids against Leishmania infantum, the (R)-enantiomers generally exhibited superior activity and lower toxicity to mammalian cells compared to the corresponding (S)-enantiomers. acs.org This highlights that the specific spatial arrangement of the benzyl group relative to the tetrahydroisoquinoline core is a key determinant of biological potency. While direct comparative studies on the biological potency of (R)- and (S)-laudanosoline are not extensively detailed in the reviewed literature, a patent has mentioned (S)-laudanosoline in the context of its biological activity. googleapis.com The stereochemistry of benzylisoquinoline alkaloids is initially determined by the enzyme norcoclaurine synthase (NCS), which can produce either the (S) or (R) conformer of norcoclaurine, a precursor to this compound. mdpi.com The stereospecificity of subsequent enzymes in the biosynthetic pathway further dictates the final stereochemistry of the resulting alkaloids. mdpi.com

Table 2: Stereoisomers and Their Potential for Differential Activity

| Stereoisomer | Chirality at C-1 | Potential Biological Significance |

| (R)-Laudanosoline | R-configuration | May exhibit different potency and efficacy compared to the (S)-enantiomer due to differential binding to biological targets. |

| (S)-Laudanosoline | S-configuration | May have a distinct pharmacological profile from the (R)-enantiomer. Mentioned in patent literature for its biological activity. googleapis.com |

| (R,S)-Laudanosoline (Racemic mixture) | A 1:1 mixture of (R)- and (S)-enantiomers. | The overall activity of the racemic mixture is a composite of the activities of the individual enantiomers. The less active enantiomer can effectively dilute the more potent one. nih.gov |

Computational Chemistry Approaches (e.g., DFT, Quantum Chemistry)

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to investigate molecular structures and properties at the electronic level. mdpi.comfarmaciajournal.com Among these, Density Functional Theory (DFT) has emerged as a versatile and popular method in computational and quantum chemistry for studying the electronic structure of many-body systems like atoms and molecules. googleapis.commdpi.com DFT calculations allow for the prediction of a wide range of molecular properties, including optimized geometries, electronic energies, and spectroscopic parameters. wikipedia.org

In the context of this compound, computational approaches can provide deep insights into its structure-activity relationships. For instance, molecular modeling techniques can be used to simulate the three-dimensional structure of this compound and its interaction with biological targets. mdpi.com Computational docking studies have been employed to investigate the key features that determine the inhibition of the influenza PA endonuclease enzyme by N- and C-3-modified this compound derivatives. rsc.org

Quantum chemical calculations, such as those based on DFT, can be used to determine various molecular and electronic properties. These calculations can provide quantitative data on parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, dipole moment, and charge distribution within the molecule. scielo.org.mx These parameters are crucial for understanding the reactivity and stability of the molecule. For example, DFT has been used to study the molecular and electronic structure of various complexes, providing insights into the nature of chemical bonds and electronic spectra. mdpi.com In the study of isoquinoline alkaloids from Menispermum dauricum, time-dependent DFT was used to aid in the elucidation of their structures. researchgate.net While specific DFT studies focused solely on this compound's electronic properties are not extensively reported in the searched literature, the application of these methods to similar molecules underscores their potential to illuminate the chemical behavior of this compound. mdpi.comacs.org

Vi. Analytical Methodologies for Laudanosoline and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of laudanosoline from other alkaloids and metabolites. The choice of technique often depends on the specific requirements of the analysis, such as the need for enantiomeric separation or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzylisoquinoline alkaloids, including laudanosine (B1674548) and by extension, its precursor this compound. thegoodscentscompany.comnih.gov HPLC methods are widely used for the determination of these compounds in biological fluids and tissues. thegoodscentscompany.com The technique's robustness and scalability make it particularly advantageous for semi-preparative applications, allowing for the isolation of enantiomers for further study. mdpi.comscilit.com Polysaccharide-based chiral stationary phases have demonstrated superior performance over cyclodextrin-based ones in the enantioseparation of related alkaloids. nih.govmdpi.comscilit.com For instance, in the separation of laudanosine and its derivatives, Chiralpak AD was found to be more effective than Chiralpak IA, even though both utilize the same chiral selector. nih.govmdpi.com HPLC analysis is also integral in confirming the identity of this compound metabolites in various biological systems. oup.com

Table 1: HPLC Conditions for Related Alkaloid Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | Waters XBridge™ C18 (150 mm × 2.1mm i.d., 3.5 μm) | researchgate.net |

| Mobile Phase | Acetonitrile (B52724) and 0.2% acetic acid | researchgate.net |

| Application | Identification and quantification of major alkaloids in Corydalis decumbens extracts. | researchgate.net |

| Column | Chiralpak AD, Chiralpak IA | nih.govmdpi.com |

| Application | Enantioseparation of benzyltetrahydroisoquinoline alkaloids. | nih.govmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. wikipedia.orgnih.gov This hybrid technique is exceptionally powerful for identifying and quantifying this compound and its metabolites, even at very low concentrations in complex biological matrices like plasma and tissue extracts. oup.combioxpedia.com LC-MS/MS allows for the structural elucidation of compounds by analyzing their fragmentation patterns. creative-proteomics.com For instance, in the study of alkaloid profiles in Corydalis species, LC/ESI-MS/MS was used to successfully separate and identify numerous alkaloids, including those structurally related to this compound. researchgate.net The technique is also employed to monitor the formation of this compound metabolites in enzymatic assays and cell cultures. oup.com The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high accuracy and minimizes interference, making it a gold standard for quantitative bioanalysis. researchgate.netcreative-proteomics.com

Table 2: LC-MS/MS Parameters for Alkaloid Identification

| Parameter | Details | Reference |

|---|---|---|

| System | Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) | mdpi.com |

| Ionization | Electrospray Ionization (ESI) | researchgate.net |

| Mass Analyzer | Triple Quadrupole, Ion Trap, Fourier Transform Ion Cyclotron Resonance (FTICR) | researchgate.netresearchgate.net |

| Scan Mode | Full scan, Multiple Reaction Monitoring (MRM) | researchgate.netmdpi.com |

| Application | Identification and structural assignment of alkaloids in plant extracts and biological samples. | researchgate.netresearchgate.net |

Due to the presence of a chiral center, this compound exists as a pair of enantiomers. Distinguishing between these enantiomers is critical as they can exhibit different biological activities. Chiral separation techniques are therefore essential.

Capillary Electrophoresis (CE) has proven to be a high-throughput and cost-effective method for the enantiomeric separation of benzyltetrahydroisoquinoline alkaloids. mdpi.comscilit.com In this technique, chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers. nih.gov Anionic cyclodextrins, such as sulfated-γ-CyD, have been shown to be highly effective, achieving excellent resolution for laudanosine, a close derivative of this compound. mdpi.comscilit.comresearchgate.net Micellar electrokinetic capillary chromatography (MEKCC), using polymerized chiral surfactants like poly(sodium N-undecylenyl-L-valinate), has also been successfully used for the chiral separation of this compound. nih.gov

Chiral HPLC utilizes chiral stationary phases (CSPs) to separate enantiomers. mdpi.comscilit.com This method is robust and highly scalable, making it suitable for both analytical and preparative purposes. nih.govmdpi.comscilit.com Polysaccharide-based columns, such as those with amylose (B160209) and cellulose (B213188) derivatives, have been particularly successful in resolving the enantiomers of related alkaloids. mdpi.comscilit.comresearchgate.net For example, a Chiralcel OD polysaccharide column was used in the enantioselective synthesis of (R)-norlaudanosine. nih.govresearchgate.net

Table 3: Chiral Selectors for this compound and Related Compounds

| Technique | Chiral Selector | Analyte(s) | Reference |

|---|---|---|---|

| Capillary Electrophoresis | Anionic Cyclodextrins (e.g., Sulfated-γ-CyD) | Laudanosine and derivatives | mdpi.comscilit.comresearchgate.net |

| Capillary Electrophoresis | Poly(sodium N-undecylenyl-L-valinate) | This compound, Northis compound | nih.gov |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) | Norlaudanosine, Laudanosine | nih.govmdpi.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. numberanalytics.comrsc.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the this compound molecule. hyphadiscovery.comresearchgate.net NMR is also crucial for confirming the structures of its synthesized derivatives and metabolites. hyphadiscovery.comacs.org

Furthermore, NMR plays a vital role in understanding the mechanisms of chiral recognition. nih.gov By studying the interactions between the enantiomers of a compound and a chiral selector at the atomic level, NMR can provide insights into how chiral separation is achieved. mdpi.comscilit.com For example, 2D ROESY NMR experiments have been used to elucidate the inclusion complex structure formed between benzyltetrahydroisoquinoline alkaloids and cyclodextrins, confirming enantiomer differentiation. mdpi.comscilit.com

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org When coupled with a separation technique like LC or GC, it becomes a formidable tool for identifying and quantifying specific compounds in complex mixtures. researchgate.netscirp.org High-resolution mass spectrometry (HRMS), using analyzers like TOF or FT-ICR, provides highly accurate mass data, which aids in the confident identification of unknown compounds by determining their molecular formula. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions, creating a "fingerprint" that is characteristic of the molecule's structure. researchgate.netcreative-proteomics.com This fragmentation pattern is invaluable for distinguishing between isomers and identifying the metabolites of this compound. oup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Chiral Recognition

Advanced Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of this compound and its metabolites in complex biological matrices, such as plasma and urine, are critical for pharmacokinetic and metabolic studies. Modern analytical chemistry has shifted towards highly sensitive and specific methods capable of measuring trace amounts of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering superior performance over older techniques like gas chromatography or high-performance liquid chromatography (HPLC) with UV or fluorescence detection. frontiersin.orgmdpi.com

The primary challenge in analyzing biological samples lies in the complexity of the matrix, which contains numerous endogenous substances (proteins, lipids, salts) that can interfere with the analysis. diva-portal.org Therefore, robust sample preparation is a fundamental prerequisite for successful quantification. frontiersin.org This is typically followed by optimized chromatographic separation and highly selective detection using tandem mass spectrometry.

Sample Preparation Techniques

Effective sample preparation aims to isolate the analytes of interest from interfering matrix components, thereby reducing matrix effects and improving the accuracy and precision of the assay. diva-portal.org Common techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method often used for plasma samples. It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample to denature and precipitate the majority of proteins. nih.gov After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. nih.govscispace.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent. nih.gov This technique is effective at removing non-lipid interferences and can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample clean-up method that uses a solid sorbent material, often in a cartridge format. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte. mdpi.com SPE is particularly useful for concentrating analytes present at very low levels and can be tailored by selecting different sorbent chemistries (e.g., C18, ion-exchange) to match the analyte's properties. mdpi.commdpi.com

| Technique | Principle | Typical Application | Advantages | Considerations |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Use of an organic solvent (e.g., acetonitrile) to precipitate proteins from plasma/serum. nih.govscispace.com | Plasma, Serum | Fast, simple, inexpensive. scispace.com | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. nih.gov | Plasma, Urine, Tissue Homogenates | Provides a clean extract, removes salts and polar interferences. nih.gov | More labor-intensive, requires solvent optimization. |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution. mdpi.com | Plasma, Urine | High selectivity and recovery, allows for analyte concentration. mdpi.com | More complex and costly, requires method development. mdpi.com |

Chromatographic Separation and Mass Spectrometric Detection

Once prepared, the sample extract is subjected to chromatographic separation, most commonly using Ultra-High-Performance Liquid Chromatography (UHPLC). This technique provides rapid and highly efficient separation of this compound and its metabolites from any remaining endogenous compounds.

Chromatography: Reversed-phase columns, such as those with a C18 stationary phase, are frequently employed. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (often water with a formic acid modifier to improve peak shape and ionization) and an organic solvent (typically acetonitrile or methanol) is used to resolve the analytes over a short run time. nih.govscispace.com

Mass Spectrometry: The eluent from the HPLC is directed into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for polar molecules like this compound, as they readily protonate. mdpi.com Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. rsc.org MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing background noise and allowing for precise quantification even at very low concentrations. rsc.org The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

Metabolite Analysis

The primary metabolic pathways for this compound involve O-methylation, catalyzed by enzymes such as catechol-O-methyltransferase (COMT). researchgate.netnih.gov This results in the formation of mono-methylated metabolites. researchgate.net Advanced analytical methods are designed to simultaneously quantify this compound and these key metabolites. For example, LC/MS analysis can distinguish between 4'-O-methylation and 6-O-methylation based on different mass fragmentation patterns. nih.gov

Method Validation and Performance

A fully validated LC-MS/MS method ensures reliability for bioanalytical applications. Validation parameters typically include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). nih.govnih.gov While a specific complete validation report for this compound was not available, data from its closely related metabolite laudanosine and other similar analytes demonstrate the typical performance of such advanced methods.

| Parameter | Laudanosine (in Post-Mortem Blood) scispace.com | Eriocitrin (in Rat Plasma) rsc.org |

|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |

| LC Column | Synergy Max RP (150 x 2.1 mm) | Not Specified (C18 type implied) |

| Mobile Phase | Gradient Elution | 0.1% Formic Acid (aq) and Acetonitrile |

| Detection Mode | ESI Positive, MRM | ESI Negative, MRM |

| Linear Range | 1–2000 ng/mL | Not specified, but covers pharmacokinetic range |

| LLOQ | 1 ng/mL | Not specified |

| Intra-day Precision (%RSD) | Not specified | < 6.79% |

| Inter-day Precision (%RSD) | Not specified | < 6.79% |

| Accuracy (%RE) | Not specified | Within ±7.67% |

Vii. Biotechnological Production and Metabolic Engineering

Heterologous Biosynthesis of Laudanosoline and Derivatives in Microbial Hosts